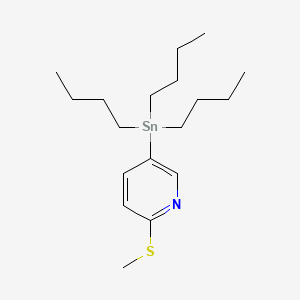

2-Methylthio-5-(tributylstannyl)pyridine

Description

Properties

IUPAC Name |

tributyl-(6-methylsulfanylpyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NS.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXKWCSTEAWEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586029 | |

| Record name | 2-(Methylsulfanyl)-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611168-64-0 | |

| Record name | 2-(Methylsulfanyl)-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Methylthio-5-(tributylstannyl)pyridine

An In-Depth Technical Guide to the Synthesis of 2-Methylthio-5-(tributylstannyl)pyridine

Executive Summary

This guide provides a comprehensive overview of the , a key organostannane intermediate for drug development professionals, and researchers in organic and medicinal chemistry. This document elucidates the prevalent synthetic strategy, focusing on the halogen-lithium exchange mechanism, and offers a detailed, field-proven experimental protocol. We will delve into the causality behind critical experimental parameters, safety considerations for handling toxic organotin compounds, and the compound's application in palladium-catalyzed cross-coupling reactions. The information is grounded in authoritative scientific literature to ensure technical accuracy and reliability.

Introduction: The Strategic Value of Functionalized Pyridine Stannanes

Pyridyl scaffolds are ubiquitous in pharmaceuticals and functional materials, making the development of versatile synthetic building blocks a cornerstone of modern chemistry.[1] Among the vast arsenal of synthetic tools, organostannanes, particularly tributyltin derivatives, hold a privileged position as robust and highly functional-group-tolerant reagents for carbon-carbon bond formation via the Stille cross-coupling reaction.[2][3]

This compound emerges as a particularly valuable synthon. The tributylstannyl group at the 5-position provides a reactive handle for palladium-catalyzed coupling, while the methylthio group at the 2-position can serve as a directing group or be further functionalized. This guide offers a detailed exploration of its synthesis, providing scientists with the practical knowledge to prepare this versatile intermediate.

Synthetic Strategy and Mechanistic Underpinnings

The most reliable and common route to this compound involves a two-step sequence starting from a halogenated precursor, typically 5-bromo-2-methylthiopyridine. The core transformation is a halogen-lithium exchange followed by an electrophilic quench with tributyltin chloride.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule at the Carbon-Tin bond. This reveals the key precursors: a nucleophilic 5-pyridyl anion equivalent and an electrophilic tributyltin source.

Sources

An In-Depth Technical Guide to 2-Methylthio-5-(tributylstannyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthio-5-(tributylstannyl)pyridine is a specialized organometallic compound of significant interest in modern organic synthesis. As a derivative of pyridine, a core scaffold in numerous pharmaceuticals, this reagent serves as a versatile building block for the introduction of a substituted pyridyl moiety into complex molecules. Its utility primarily stems from the presence of the tributylstannyl group, which enables its participation in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of novel drug candidates and functional materials.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on providing practical insights for laboratory applications.

Chemical Structure and Identification

The structure of this compound features a pyridine ring substituted at the 2-position with a methylthio (-SCH₃) group and at the 5-position with a tributylstannyl (-Sn(C₄H₉)₃) group.

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(Methylthio)-5-(tributylstannyl)pyridine |

| Molecular Formula | C₁₈H₃₃NSSn |

| Molecular Weight | 414.23 g/mol |

| CAS Number | Not available. A related compound, 2-(Methylthio)-5-(tributylstannyl)pyrimidine, has the CAS number 120717-37-5.[1] |

Physicochemical Properties

Due to the limited availability of experimental data for this compound, many of its physicochemical properties are inferred from structurally related compounds, such as 2-(tributylstannyl)pyridine and 2-(methylthio)pyridine.

Table 2: Physicochemical Data

| Property | Value | Source/Rationale |

| Appearance | Likely a liquid | Based on related tributylstannyl pyridines which are liquids at room temperature. |

| Boiling Point | > 132-134 °C at 1 mmHg | The boiling point of 2-(tributylstannyl)pyridine is 132-134 °C at 1 mmHg.[2] The addition of the methylthio group would likely increase the boiling point. |

| Density | ~1.1 g/mL | The density of 2-(tributylstannyl)pyridine is 1.137 g/mL at 25 °C, and the density of 2-(methylthio)pyridine is 1.12 g/mL at 20 °C.[3] |

| Solubility | Soluble in common organic solvents (e.g., THF, toluene, DMF). Insoluble in water. | Organotin compounds are generally poorly soluble in water.[4] |

| Refractive Index | ~1.5 | The refractive index of 2-(methylthio)pyridine is n20/D 1.570. |

Synthesis and Reactivity

The synthesis of this compound would typically be achieved through the stannylation of a suitable pyridine precursor. A plausible synthetic route involves the reaction of a halogenated 2-methylthiopyridine with an organotin reagent.

Proposed Synthetic Protocol: Stannylation of 5-Bromo-2-(methylthio)pyridine

This protocol is based on established methods for the synthesis of similar organostannanes.[1]

Figure 2: Proposed synthetic workflow.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-(methylthio)pyridine (1.0 eq), hexabutylditin (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

-

Solvent Addition: Add anhydrous, degassed toluene or THF via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. A fluoride workup (e.g., with aqueous KF) can be employed to remove tin byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Key Reactivity: The Stille Cross-Coupling Reaction

The primary utility of this compound lies in its application as a coupling partner in the Stille reaction.[4] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond at the 5-position of the pyridine ring.

The generalized catalytic cycle for the Stille coupling is depicted below:

Figure 3: Catalytic cycle of the Stille cross-coupling reaction.

In the context of this compound, R² represents the 2-methylthio-5-pyridyl group. This reagent can be coupled with a variety of organic electrophiles (R¹-X), such as aryl or vinyl halides and triflates, to synthesize more complex molecules. The Stille reaction is valued for its tolerance of a wide range of functional groups.[5]

Analytical Characterization

The identity and purity of this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the pyridine ring protons, the methylthio protons, and the protons of the tributyl groups. The chemical shifts of the pyridine protons would be influenced by the electron-donating methylthio group and the electropositive stannyl group.

-

¹³C NMR: Would display resonances for all unique carbon atoms in the molecule. The carbons of the tributyl groups would appear in the aliphatic region, while the pyridine and methylthio carbons would be in the aromatic and aliphatic regions, respectively.

-

¹¹⁹Sn NMR: A key technique for characterizing organotin compounds. A single resonance would be expected, with a chemical shift characteristic of a tetraorganostannane.

-

-

Mass Spectrometry (MS):

-

Would show the molecular ion peak corresponding to the mass of the compound. The isotopic pattern of tin (multiple stable isotopes) would be a characteristic feature in the mass spectrum.

-

-

Infrared (IR) Spectroscopy:

-

Would exhibit characteristic absorption bands for C-H stretching (aliphatic and aromatic), C=C and C=N stretching of the pyridine ring, and C-S stretching.

-

Safety and Handling

Organotin compounds, particularly tributyltin derivatives, are known for their toxicity. Therefore, strict adherence to safety protocols is essential when handling this compound.

Table 3: GHS Hazard Information for a Related Compound (2-(Tributylstannyl)pyridine) [6]

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H372 | Causes damage to organs through prolonged or repeated exposure |

| H410 | Very toxic to aquatic life with long lasting effects |

Handling Precautions: [7]

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling Procedures: Avoid inhalation of vapors and contact with skin and eyes.[8] Keep the container tightly closed when not in use.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to the toxicity of tin compounds, specialized waste disposal procedures are required.

Conclusion

This compound is a valuable synthetic intermediate for the construction of complex molecules containing the 2-methylthio-5-pyridyl moiety. Its utility in Stille cross-coupling reactions provides a reliable method for forming new carbon-carbon bonds. While experimental data for this specific compound is scarce, its properties and reactivity can be reasonably extrapolated from related, well-characterized compounds. Researchers and drug development professionals should exercise caution when handling this compound due to the inherent toxicity of organotin reagents and adhere to all recommended safety procedures.

References

-

PubChem. 2-(Tributylstannyl)pyridine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

CDC Stacks. ORGANOTIN COMPOUNDS. [Link]

-

Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]

-

Chemistry LibreTexts. Stille Coupling. [Link]

-

Wikipedia. Stille reaction. [Link]

-

MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

-

University of Rochester. NMR Solvent Data Chart. [Link]

-

Department of Climate Change, Energy, the Environment and Water. Organo-tin compounds. [Link]

-

National Center for Biotechnology Information. Toxicity and health effects of selected organotin compounds: a review. [Link]

-

University of Windsor. The Mechanisms of the Stille Reaction. [Link]

Sources

- 1. 2-(METHYLTHIO)-5-(TRIBUTYLSTANNYL)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. 17997-47-6 Cas No. | 2-(Tributylstannyl)pyridine | Apollo [store.apolloscientific.co.uk]

- 3. 2-(Tributylstannyl)pyridine 85 17997-47-6 [sigmaaldrich.com]

- 4. Stille Coupling [organic-chemistry.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.fr [fishersci.fr]

- 8. stacks.cdc.gov [stacks.cdc.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methylthio-5-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the organometallic reagent, 2-Methylthio-5-(tributylstannyl)pyridine. As a versatile building block in cross-coupling reactions, a thorough understanding of its structural and electronic properties through NMR is paramount for its effective utilization in synthetic chemistry and drug development. This document will delve into the theoretical and practical aspects of the NMR data, including predicted chemical shifts, coupling constants, and spectral interpretation. Furthermore, a detailed experimental protocol for data acquisition is provided, ensuring reproducibility and accuracy.

Introduction: The Significance of this compound in Modern Synthesis

This compound is a key intermediate in organic synthesis, particularly in the Stille cross-coupling reaction. The presence of a tributylstannyl group at the 5-position and a methylthio group at the 2-position of the pyridine ring offers two distinct points for functionalization. The tin moiety allows for the introduction of a wide range of organic substituents, while the methylthio group can be a precursor to other functionalities or influence the electronic properties of the pyridine ring. Accurate characterization of this compound by NMR spectroscopy is the cornerstone of quality control, ensuring its purity and structural integrity before its use in complex synthetic pathways.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of directly published experimental spectra for this compound, the following data is a detailed prediction based on the analysis of structurally related compounds and established substituent effects on the pyridine ring. The predictions are derived from data for 2-methylthiopyridine, and various tributylstannyl-substituted pyridines.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the protons of the methylthio and tributylstannyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-6 | ~8.4 - 8.6 | d | ~2.0 | The proton at the 6-position is expected to be the most downfield of the ring protons due to its proximity to the nitrogen atom. The coupling will be a small meta-coupling to H-4. |

| H-4 | ~7.5 - 7.7 | dd | J(H4-H3) ≈ 8.0, J(H4-H6) ≈ 2.0 | This proton will show coupling to both H-3 (ortho-coupling) and H-6 (meta-coupling). |

| H-3 | ~7.0 - 7.2 | d | ~8.0 | The proton at the 3-position will exhibit a standard ortho-coupling to H-4. |

| -SCH₃ | ~2.5 - 2.7 | s | - | The methyl protons of the methylthio group will appear as a singlet. |

| Sn-CH₂ (α) | ~1.0 - 1.2 | t | ~7.5 | The methylene protons directly attached to the tin atom will appear as a triplet due to coupling with the adjacent methylene protons. |

| -(CH₂)₂- (β, γ) | ~1.2 - 1.6 | m | - | The internal methylene protons of the butyl groups will appear as a complex multiplet. |

| -CH₃ (δ) | ~0.8 - 0.9 | t | ~7.3 | The terminal methyl protons of the butyl groups will appear as a triplet. |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide key information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and sulfur atoms, as well as the electropositive nature of the tin atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~160 - 163 | This carbon, attached to both nitrogen and sulfur, is expected to be significantly downfield. |

| C-5 | ~140 - 143 | The carbon bearing the tributylstannyl group will also be downfield. |

| C-6 | ~148 - 151 | The carbon adjacent to the nitrogen atom (C-6) will be deshielded. |

| C-3 | ~125 - 128 | |

| C-4 | ~135 - 138 | |

| -SCH₃ | ~14 - 16 | The methyl carbon of the methylthio group will be in the typical aliphatic region. |

| Sn-CH₂ (α) | ~9 - 11 | The carbon directly bonded to tin is significantly shielded. |

| -CH₂- (β) | ~29 - 31 | |

| -CH₂- (γ) | ~27 - 29 | |

| -CH₃ (δ) | ~13 - 15 |

In-Depth Spectral Interpretation and Rationale

The predicted chemical shifts are a result of the interplay of various electronic effects within the molecule.

-

Pyridine Ring Protons and Carbons: The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general deshielding of the ring protons and carbons compared to benzene. The methylthio group at the 2-position is a weak electron-donating group through resonance but can be inductively withdrawing. The tributylstannyl group at the 5-position is generally considered to be electron-donating, which would lead to some shielding of the ring, particularly at the ortho and para positions (C-4 and C-6).

-

Tributylstannyl Group: The chemical shifts of the butyl group carbons and protons are characteristic of organotin compounds. The direct attachment to the electropositive tin atom results in a notable upfield shift for the α-methylene protons and carbon.

-

¹¹⁹Sn Satellites: An important feature to look for in both ¹H and ¹³C NMR spectra of organotin compounds are the satellite peaks arising from coupling to the ¹¹⁹Sn and ¹¹⁷Sn isotopes. For the protons and carbons of the pyridine ring, these couplings (ⁿJ(Sn-H) and ⁿJ(Sn-C)) can provide valuable structural information.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality and reproducible NMR data, the following experimental protocol is recommended.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity, as impurities can complicate spectral interpretation.

-

Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for organometallic compounds.

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).

NMR Spectrometer and Parameters

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: A spectral width of approximately 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

-

Visualization of Molecular Structure and Workflow

To aid in the understanding of the molecular structure and the process of its characterization, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Workflow for NMR analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information that is critical for its application in synthesis. By understanding the predicted chemical shifts, coupling patterns, and the influence of the substituents on the pyridine ring, researchers can confidently verify the identity and purity of this important reagent. The provided experimental protocol serves as a robust guideline for obtaining high-quality NMR data, ensuring the reliability of experimental results.

References

-

SpectraBase. 3-(Tributylstannyl)pyridine. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Stability and Storage of 2-Methylthio-5-(tributylstannyl)pyridine

This guide provides a comprehensive overview of the critical factors influencing the stability of 2-Methylthio-5-(tributylstannyl)pyridine and outlines best practices for its storage and handling. Adherence to these protocols is essential for ensuring the compound's integrity in research and development applications, safeguarding experimental outcomes, and maintaining a safe laboratory environment.

Introduction: The Chemical Nature and Utility of this compound

This compound is a specialized organometallic reagent. Its value in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions (such as Stille coupling), stems from the unique reactivity of the carbon-tin (C-Sn) bond. This functionality allows for the formation of new carbon-carbon bonds, a cornerstone of modern medicinal chemistry and materials science. The pyridine and methylthio moieties offer additional sites for molecular elaboration, making this compound a versatile building block.

However, the very reactivity that makes this compound useful also renders it susceptible to degradation. Understanding its stability profile is not merely a matter of logistics but a fundamental aspect of experimental design and reproducibility. This guide delves into the causality behind recommended handling procedures, providing researchers with the knowledge to maintain the compound's quality and ensure the validity of their results.

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is governed by the interplay of its three key functional groups: the tributylstannyl group, the pyridine ring, and the methylthio substituent. The C(sp²)-Sn bond is the most labile part of the molecule and the primary site of degradation.

Several environmental factors can compromise the compound's integrity:

-

Atmospheric Exposure (Air and Moisture): Organotin compounds, including stannylpyridines, are frequently sensitive to both oxygen and moisture.[1] The C-Sn bond can undergo oxidative cleavage. More significantly, it is susceptible to hydrolysis, which can lead to the formation of tin oxides and the corresponding protodestannylated pyridine.

-

Acidic Conditions: The C-Sn bond is readily cleaved by acids. Even trace amounts of acidic impurities in solvents or on glassware can catalyze this degradation, yielding 2-methylthiopyridine and tributyltin salts.

-

Heat: Elevated temperatures can accelerate decomposition.[2] While many organotins are stable at room temperature for limited periods, thermal energy can promote undesirable side reactions.

Visualizing Degradation

The following diagram illustrates the primary pathways through which this compound can degrade.

Caption: Key degradation routes for this compound.

Recommended Storage and Handling Protocols

Given the compound's sensitivity, a multi-faceted approach to storage and handling is imperative. The overarching principle is to create a consistently inert environment.

Long-Term Storage

For long-term storage, the following conditions are recommended to minimize degradation and preserve the compound's integrity.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C or -20°C[2] | Reduces the rate of thermal decomposition and other degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen)[2] | Prevents oxidative degradation and hydrolysis by displacing oxygen and moisture. |

| Container | Amber glass bottle with a secure, tight-fitting cap, preferably a Sure/Seal™ bottle.[1] | Protects from light-induced degradation and provides an excellent barrier against atmospheric contamination. |

| Location | A cool, dry, well-ventilated area away from incompatible materials.[2][3] | Ensures a stable external environment and prevents accidental contact with substances like strong oxidizing agents and acids.[2] |

Experimental Handling: A Step-by-Step Workflow

Maintaining compound integrity during an experiment is as crucial as long-term storage. All manipulations should be performed with the goal of preventing atmospheric exposure.

Protocol for Transferring the Reagent:

-

Preparation: All glassware must be rigorously dried before use, ideally by flame-drying under vacuum and cooling under an inert atmosphere.[1] Solvents should be anhydrous and deoxygenated.

-

Inert Atmosphere Transfer: The use of standard Schlenk line or glovebox techniques is mandatory. The reagent container, such as a Sure/Seal™ bottle, should only be opened and accessed under a positive pressure of an inert gas like argon or nitrogen.[1]

-

Syringe Transfer: Use a clean, dry syringe and needle to pierce the septum of the Sure/Seal™ bottle.[1] It is advisable to first flush the syringe with the inert gas.

-

Dispensing: Withdraw the desired volume of the liquid reagent and dispense it into the reaction vessel, which should also be under an inert atmosphere.

-

Post-Transfer Sealing: After withdrawal, remove the needle. The septum on the Sure/Seal™ bottle should be covered with tape or paraffin film to reseal the puncture holes.[1] Replace the outer cap securely.

-

Cleaning: Any equipment that has come into contact with the organotin reagent should be thoroughly rinsed with a suitable solvent (e.g., toluene or hexanes) into a dedicated hazardous waste container.[1]

Workflow for Safe and Effective Handling

The following diagram outlines the critical decision points and actions for handling this compound in a laboratory setting.

Caption: A workflow for handling this compound.

Safety, Toxicity, and Waste Management

Extreme caution must be exercised when handling any organotin compound. Tri-substituted organotins are recognized as highly toxic.[4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene, with double gloving recommended), chemical safety goggles, a face shield, and a lab coat.[4]

-

Engineering Controls: All work with this compound must be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.[4]

-

Exposure Response:

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.[4]

-

Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]

-

Inhalation: Move the individual to fresh air and seek immediate medical attention.[4]

-

-

Waste Disposal: All materials contaminated with this compound, including empty containers, used syringes, and cleaning solvents, are classified as hazardous waste.[4] This waste must be collected in a dedicated, clearly labeled, and sealed container for disposal by trained personnel in accordance with local, state, and federal regulations.[4][5]

Conclusion

The chemical integrity of this compound is paramount for its successful application in synthesis. Its stability is intrinsically linked to its environment, with moisture, oxygen, and acids being the primary agents of degradation. By implementing rigorous storage protocols, employing meticulous inert atmosphere handling techniques, and adhering to strict safety standards, researchers can ensure the compound's quality, achieve reliable and reproducible experimental results, and maintain a safe laboratory.

References

- Del Valle Lab. (n.d.). Standard Operating Procedures - Organotin reagents.

-

Centers for Disease Control and Prevention. (n.d.). Organotin Compounds. Retrieved from [Link]

-

Department of the Environment, Water, Heritage and the Arts (Australia). (2022, June 30). Organo-tin compounds. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Tributyl(3-methyl-2-butenyl)tin. Retrieved from [Link]

-

Časaitė, V., Vaitekūnas, J., Meškys, R. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. Retrieved from [Link]

Sources

A Technical Guide to the Strategic Reactivity of the Methylthio Group in Stannylated Pyridines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3][4] Its functionalization is therefore a critical aspect of drug discovery and development. This guide focuses on a niche yet powerful synthetic strategy: the use of a methylthio group as a strategic tool in the palladium-catalyzed cross-coupling of stannylated pyridines. We will delve into the underlying principles that govern the reactivity of the methylthio group, its role as a leaving group in Stille-type reactions, and provide actionable protocols for its application. This document is intended to serve as an in-depth resource, bridging theoretical concepts with practical laboratory applications for professionals engaged in the synthesis of complex molecules.

The Pyridine Moiety and the Versatility of the Methylthio Group: An Introduction

The pyridine ring is a privileged structure in drug design due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[3] Consequently, methods for its selective functionalization are of high value.[5][6] The methylthio group (-SMe), often perceived as a simple substituent, can be strategically employed as a leaving group in palladium-catalyzed cross-coupling reactions, offering a unique approach to constructing complex aryl-pyridyl systems. When combined with an organostannane (stannyl group), the reactivity of the methylthio-substituted pyridine is significantly enhanced, enabling transformations that are otherwise challenging.

Core Principles: Unraveling the Reactivity

The Stille Cross-Coupling Reaction: A Foundational Overview

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[7][8][9] The reaction proceeds through a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10][11] While traditionally reliant on halides, the scope of the Stille reaction has expanded to include other leaving groups, such as the methylthio group.

The Pivotal Role of the Stannyl Group

Organostannanes, particularly tributylstannyl and trimethylstannyl derivatives, are crucial for the Stille reaction.[8] They are valued for their stability to air and moisture and their compatibility with a wide array of functional groups.[7][12] In the context of this guide, the stannyl group on the pyridine ring acts as the nucleophilic partner in the cross-coupling reaction, transferring its organic group to the palladium center during the transmetalation step.[8]

The Methylthio Group as a Latent Leaving Group: Mechanistic Insights

The success of using a methylthio group as a leaving group hinges on the ability of a low-valent palladium catalyst to insert into the C-S bond. This process, known as oxidative addition, is a critical and often rate-determining step in the catalytic cycle.[13][14]

-

3.3.1 Oxidative Addition at the Carbon-Sulfur Bond: The cleavage of the C-S bond by a Pd(0) complex is a key step that enables the methylthio group to function as a leaving group.[13] The facility of this step is influenced by the ligand on the palladium catalyst and the electronic properties of the pyridine ring. Electron-withdrawing groups on the pyridine can enhance the rate of oxidative addition.

-

3.3.2 The Influence of Pyridine Ring Electronics: The inherent electron-deficient nature of the pyridine ring can facilitate the oxidative addition step.[6] The position of the methylthio and stannyl groups, as well as the presence of other substituents, can be tuned to modulate the reactivity of the C-S bond.

Experimental Protocols and Methodologies

Synthesis of a Stannylated Methylthio Pyridine: A General Protocol

The synthesis of the stannylated pyridine precursor is a critical first step. A common method involves the deprotonation of a substituted pyridine followed by quenching with a trialkyltin halide.

Protocol 4.1.1: Synthesis of 2-(Methylthio)-5-(tributylstannyl)pyridine

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(methylthio)pyridine (1.0 eq) and dry tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF. Stir the mixture at -78 °C for 1 hour.

-

Stannylation: Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture. Allow the solution to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(methylthio)-5-(tributylstannyl)pyridine.

Expected Characterization Data:

-

¹H NMR: Resonances corresponding to the pyridine protons, the methylthio group, and the tributylstannyl group.

-

¹³C NMR: Signals for the pyridine carbons, the methylthio carbon, and the carbons of the tributylstannyl group.

-

Mass Spectrometry: Molecular ion peak corresponding to the expected mass of the product.

Palladium-Catalyzed Stille Cross-Coupling

This protocol outlines a general procedure for the cross-coupling of a stannylated methylthio pyridine with an aryl halide.

Protocol 4.2.1: Stille Coupling of 2-(Methylthio)-5-(tributylstannyl)pyridine with an Aryl Iodide

-

Reaction Setup: In a reaction vial, combine 2-(methylthio)-5-(tributylstannyl)pyridine (1.0 eq), the aryl iodide (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) iodide (CuI) co-catalyst (0.1 eq).[15]

-

Solvent and Additives: Add anhydrous N,N-dimethylformamide (DMF) as the solvent.[12][15] In some cases, the addition of additives like cesium fluoride (CsF) can be beneficial.[15]

-

Reaction Conditions: Seal the vial and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography to obtain the desired coupled product.

Catalyst and Ligand Selection: A Critical Decision

The choice of palladium catalyst and ligand is paramount for a successful cross-coupling reaction. While Pd(PPh₃)₄ is a common choice, other catalysts and ligands may offer improved yields and substrate scope. For C-S bond activation, ligands such as Xantphos have shown promise.

Table 1: Ligand Effects on C-S Cross-Coupling (Illustrative)

| Ligand | Catalyst Precursor | Typical Yield (%) | Notes |

| PPh₃ | Pd(PPh₃)₄ | 60-80 | General purpose, widely available. |

| Xantphos | Pd₂(dba)₃ | 75-95 | Excellent for C-S bond formation, can prevent side reactions.[16] |

| dppf | Pd(dppf)Cl₂ | 65-85 | Effective for a range of cross-coupling reactions.[17] |

Visualizing the Process

Workflow for Synthesis and Cross-Coupling

Caption: General workflow for the synthesis and subsequent Stille cross-coupling of a stannylated methylthio pyridine.

The Stille Catalytic Cycle

Caption: A simplified representation of the Stille catalytic cycle highlighting the key steps.

Applications in Drug Discovery

The strategic use of the methylthio group in stannylated pyridines opens up new avenues for the synthesis of novel drug candidates. This methodology is particularly valuable for:

-

Late-Stage Functionalization: Introducing complexity late in a synthetic sequence is a powerful strategy in drug discovery. This method allows for the direct coupling of a pyridine moiety to a complex aryl partner.

-

Access to Novel Chemical Space: By enabling the formation of previously inaccessible biaryl and heteroaryl structures, this technique expands the range of molecules that can be synthesized and screened for biological activity.[18]

-

Structure-Activity Relationship (SAR) Studies: The ability to rapidly generate a library of analogues by varying the coupling partner is invaluable for optimizing the biological activity of a lead compound.[1]

Troubleshooting and Expert Insights

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive catalyst- Poor quality reagents or solvent- Insufficient reaction temperature | - Use a fresh batch of catalyst- Ensure all reagents and solvents are anhydrous- Optimize the reaction temperature |

| Homocoupling of the stannane | - Reaction conditions favoring homocoupling | - Lower the reaction temperature- Use a different palladium catalyst or ligand |

| Difficulty in removing tin byproducts | - Tin byproducts are often nonpolar | - Wash the crude product with a saturated aqueous solution of KF or NH₄F- Use fluorous-tagged tin reagents for easier separation |

Conclusion and Future Outlook

The use of the methylthio group as a leaving group in the Stille cross-coupling of stannylated pyridines is a sophisticated and powerful tool in the synthetic chemist's arsenal. This approach offers a unique pathway to functionalized pyridines, which are of immense importance in drug discovery. As our understanding of palladium catalysis continues to grow, we can expect the development of even more efficient and selective methods for C-S bond activation, further expanding the utility of this strategy. Future research may focus on developing milder reaction conditions, expanding the substrate scope, and exploring the use of other transition metal catalysts.

References

- Hartwig, J. F. (2008).

-

The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). Pyridine.com. Retrieved from [Link]

- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.

- Thioethers from Aryl Halides via Palladium-Catalyzed C-S Cross-Coupling. (2009). Synfacts, 2009(05), 0540–0540.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4174.

- A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. (2005). Organic Letters, 7(23), 5087–5090.

-

Pyridine scaffold-bearing drugs in therapeutic applications. (2023). ResearchGate. Retrieved from [Link]

- Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters. (2020). Chemical Science, 11(5), 1334–1339.

-

Pyridines appear as core structures in drugs, ligands, and materials. (n.d.). ResearchGate. Retrieved from [Link]

- C–S Bond Activation. (2018). Topics in Current Chemistry, 376(2), 13.

- Mechanism of Ni-catalyzed selective C-O bond activation in cross-coupling of aryl esters. (2013). The Journal of Organic Chemistry, 78(23), 11856–11865.

-

Stille Cross-Coupling. (n.d.). J&K Scientific LLC. Retrieved from [Link]

-

Cross-coupling reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]

- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (2020). Dalton Transactions, 49(35), 12229–12239.

-

Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]

- Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution. (2023).

-

Ketone C–C Bond Activation Meets the Suzuki-Miyaura Cross-coupling. (2019). Research Explorer - The University of Manchester. Retrieved from [Link]

- Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (2018). European Journal of Organic Chemistry, 2018(20-21), 2586–2593.

-

Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). (2015). The Journal of Organic Chemistry, 80(14), 7126–7134.

- Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. (2020). Accounts of Chemical Research, 53(10), 2155–2170.

- Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (2022).

- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021).

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). RSC Advances, 10(59), 35914–35918.

- Syntheses of Substituted Pyridines, Quinolines and Diazines via Palladium‐Catalyzed Cross‐Coupling of Aryl Grignard Reagents. (2002). Tetrahedron, 58(23), 4603–4611.

- Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. (2010). Journal of Organometallic Chemistry, 695(10-11), 1496–1504.

- Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. (2019). Dalton Transactions, 48(38), 14352–14360.

Sources

- 1. nbinno.com [nbinno.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Stille Coupling [organic-chemistry.org]

- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 11. Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stille Coupling | NROChemistry [nrochemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of Ni-catalyzed selective C-O bond activation in cross-coupling of aryl esters. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Faced Influence of the Methylthio Substituent in Palladium-Catalyzed Cross-Coupling Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methylthio (-SMe) substituent, a seemingly simple functional group, presents a fascinating dichotomy in the realm of palladium-catalyzed cross-coupling reactions. It is a group of significant interest in medicinal chemistry, often incorporated to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. However, its presence on aryl halides or organometallic reagents can profoundly influence the efficiency and outcome of these pivotal carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth exploration of the electronic effects of the methylthio group, dissecting its dual nature as a subtle π-donor and a potent palladium ligand. We will delve into the mechanistic implications for the key steps of the catalytic cycle—oxidative addition and reductive elimination—and provide practical guidance on harnessing its unique properties while mitigating its challenges, particularly the pervasive issue of catalyst poisoning. Through a blend of mechanistic insights, tabulated data, and detailed experimental protocols, this guide aims to equip researchers with the knowledge to strategically employ the methylthio substituent in the synthesis of complex molecules and the development of novel therapeutics.

The Ambivalent Electronic Nature of the Methylthio Group

To comprehend the behavior of the methylthio group in cross-coupling reactions, we must first appreciate its intrinsic electronic character. Unlike the more commonly encountered methoxy group (-OMe), which is a strong π-donor, the -SMe group exhibits a more nuanced electronic profile.

The sulfur atom in the methylthio group possesses lone pairs of electrons in its 3p orbitals, which can participate in π-conjugation with an adjacent aromatic ring, exerting a resonance-donating effect. However, due to the larger size and greater polarizability of the sulfur atom compared to oxygen, this π-donation is generally weaker than that of a methoxy group.

Simultaneously, the electronegativity of sulfur leads to a σ-electron-withdrawing inductive effect. The interplay of these opposing forces is quantified by Hammett substituent constants (σ), which provide a measure of the electronic influence of a substituent on the reactivity of a benzene ring. For the methylthio group, the Hammett constants are:

-

σp = 0.00 : At the para position, the resonance-donating and inductive-withdrawing effects nearly cancel each other out, resulting in a neutral overall electronic effect on the reaction center.

-

σm = +0.15 : At the meta position, where resonance effects are minimal, the inductive-withdrawing nature of the methylthio group is more pronounced.

This dual electronic character is pivotal in understanding the reactivity of methylthio-substituted substrates in cross-coupling reactions.

Mechanistic Implications in the Palladium Catalytic Cycle

The typical catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituents on the coupling partners can significantly impact the rates of these steps.

Oxidative Addition: A Subtle Electronic Push

Oxidative addition is often the rate-determining step in the catalytic cycle, involving the insertion of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide.[1] Electron-donating groups on the aryl halide generally slow down this step by increasing the electron density on the aromatic ring, making it less electrophilic. Conversely, electron-withdrawing groups accelerate oxidative addition.

Given the nearly neutral electronic effect of a para-methylthio group (σp = 0.00), its impact on the rate of oxidative addition is expected to be modest compared to strongly electron-donating or -withdrawing groups. However, the weak π-donating character can still play a role. Computational studies have suggested that the reaction free energy of oxidative addition shows a linear correlation with Hammett constants, with more electron-withdrawing groups leading to a more exergonic reaction.[2] Therefore, a methylthio-substituted aryl halide would be expected to undergo oxidative addition at a rate comparable to or slightly slower than an unsubstituted aryl halide.

Caption: Oxidative addition of a methylthio-substituted aryl halide to a Pd(0) complex.

Reductive Elimination: The Product-Forming Step

Reductive elimination is the final step, where the two organic fragments are coupled, and the palladium catalyst is regenerated in its active Pd(0) state.[3] This step is generally favored by electron-donating groups on the palladium-bound aryl ring, which can facilitate the C-C or C-N bond formation.

The near-neutral electronic nature of the para-methylthio group suggests a modest influence on the rate of reductive elimination. However, the potential for the sulfur atom to coordinate to the palladium center can introduce complexities, potentially altering the geometry and electronic structure of the intermediate and thereby affecting the rate of this crucial step.

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling of 4-bromothioanisole.

Step-by-Step Methodology:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromothioanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and dilute with water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

General Procedure for Buchwald-Hartwig Amination of 4-Iodotoluene with N-Methylaniline

Workflow Diagram:

Caption: Step-by-step workflow for the Buchwald-Hartwig amination of 4-iodotoluene.

Step-by-Step Methodology: [4]

-

In an oven-dried, resealable Schlenk flask equipped with a magnetic stir bar, combine palladium(II) acetate (1.0 mol%), CM-phos (4.0 mol%), and potassium carbonate (2.5 equiv).

-

Seal the flask, then evacuate and backfill with nitrogen three times.

-

Add dichloromethane and triethylamine via syringe and stir the mixture at 50 °C for 5 minutes.

-

To the flask, add 4-iodotoluene (1.0 equiv) and N-methylaniline (1.2 equiv).

-

Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired N-aryl amine.

Conclusion

The methylthio substituent occupies a unique and influential position in the landscape of palladium-catalyzed cross-coupling reactions. Its ambivalent electronic nature, coupled with its potential to act as a catalyst poison, presents both challenges and opportunities for the synthetic chemist. A thorough understanding of the underlying mechanistic principles is paramount to successfully employing this functional group. By carefully selecting the appropriate ligands, catalyst systems, and reaction conditions, researchers can effectively mitigate the challenges of catalyst deactivation and harness the subtle electronic effects of the methylthio group to their advantage. As the demand for increasingly complex and functionally diverse molecules in drug discovery and materials science continues to grow, a nuanced appreciation for the role of substituents like methylthio will be indispensable in driving innovation.

References

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [URL: https://www.youtube.

- Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. (n.d.). Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc06911a]

- Suzuki-Miyaura cross-coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. (n.d.). ResearchGate. [URL: https://www.researchgate.

- Buchwald–Hartwig amination. (n.d.). Wikipedia. [URL: https://en.wikipedia.

- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.

- DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes on Pd(0)-Phosphine Complexes. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/229045878_DFT_Study_on_the_Oxidative_Addition_of_4-Substituted_Iodobenzenes_on_Pd0-Phosphine_Complexes]

- Values of some Hammett substituent constants (σ). (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Values-of-some-Hammett-substituent-constants-s-64_tbl2_349452093]

- Tipranavir analogs as antiviral agents: Design, synthesis, in vitro, and in silico study of new SARS-CoV-2 main protease inhibitors. (n.d.). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34948831/]

- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. (n.d.). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6640624/]

- Reductive Elimination. (n.d.). LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Book%3A_Inorganic_Chemistry_(LibreTexts)/16%3A_Organometallic_Reactions_and_Catalysis/16.

- Table 7.1 Hammett substituent constants and their modified values. (n.d.). Moodle@Units. [URL: https://moodle2.units.it/pluginfile.

- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4053429/]

- Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cs/c5cs00181b]

- Sonogashira coupling. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Compounds/25.09%3A_The_Suzuki-Miyaura_Coupling_Reaction]

- EP2918584A1 - Process and intermediates for the preparation of dasatinib. (n.d.). Google Patents. [URL: https://patents.google.

- CN109503568B - Preparation method of dasatinib. (n.d.). Google Patents. [URL: https://patents.google.

- Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives. (n.d.). Benchchem. [URL: https://www.benchchem.

- Sonogashira Coupling of 4'-iodoacetophenone and substituted alkynes catalyzed by tri-palladium complex 1.[a]. (n.d.). ResearchGate. [URL: https://www.researchgate.

- Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. [URL: https://thalesnano.com/wp-content/uploads/2018/01/TN_AN_011_Sonogashira.pdf]

- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0024]

Sources

An In-depth Technical Guide to 2-(Methylthio)-5-(tributylstannyl)pyridine (CAS No. 1309980-76-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety considerations, and synthetic applications of 2-(Methylthio)-5-(tributylstannyl)pyridine, an organotin compound of significant interest in modern organic synthesis. Drawing from available data on this compound and its structural analogs, this document aims to equip researchers with the necessary information for its safe handling, effective utilization, and procurement.

Chemical Identity and Physicochemical Properties

2-(Methylthio)-5-(tributylstannyl)pyridine is a substituted pyridine derivative containing a tributyltin moiety. This structural feature classifies it as an organostannane, a class of compounds widely employed in organic chemistry, most notably in palladium-catalyzed cross-coupling reactions.

Table 1: Chemical and Physical Properties of 2-(Methylthio)-5-(tributylstannyl)pyridine and Related Compounds

| Property | Value for CAS 1309980-76-4 | Reference Analog Data |

| CAS Number | 1309980-76-4 | N/A |

| Chemical Name | 2-(Methylthio)-5-(tributylstannyl)pyridine | N/A |

| Molecular Formula | C₁₈H₃₃NSSn | N/A |

| Molecular Weight | 414.22 g/mol | N/A |

| Appearance | Not explicitly documented; likely a liquid. | Related tributylstannyl pyridines are typically liquids.[1] |

| Purity | ≥95% (as offered by some suppliers)[2] | N/A |

| Density | Not experimentally determined. | 1.134 g/mL at 25 °C for 2-Methyl-6-(tributylstannyl)pyridine. |

| Boiling Point | Not experimentally determined. | 134 °C for 2-(Tributylstannyl)pyridine.[3] |

| Refractive Index | Not experimentally determined. | n20/D 1.512 for 2-Methyl-6-(tributylstannyl)pyridine. |

| Solubility | Not experimentally determined; expected to be soluble in common organic solvents. | N/A |

Safety and Handling

Organotin compounds, including 2-(Methylthio)-5-(tributylstannyl)pyridine, are hazardous materials and must be handled with appropriate safety precautions. The safety profile of this compound can be inferred from the data available for analogous tributylstannyl pyridine derivatives.

GHS Hazard Classification (Inferred from Analogs):

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.[1]

-

Specific Target Organ Toxicity (Repeated Exposure) (Category 1): Causes damage to organs through prolonged or repeated exposure.[1]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[1]

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a respirator with an appropriate cartridge for organic vapors should be used.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Due to the potential for reproductive toxicity, it is advisable to store this compound in a designated area.

Core Application: The Stille Cross-Coupling Reaction

The primary utility of 2-(Methylthio)-5-(tributylstannyl)pyridine lies in its function as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The tributylstannyl group acts as a transferable moiety, while the pyridine ring serves as the structural backbone to be incorporated into the target molecule.

The Stille reaction is valued for its tolerance of a wide array of functional groups, proceeding under generally mild and neutral conditions. This makes it a powerful tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials.

Caption: Generalized catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: General Procedure for Stille Coupling

The following is a representative, general protocol for a Stille cross-coupling reaction that can be adapted for use with 2-(Methylthio)-5-(tributylstannyl)pyridine. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

-

2-(Methylthio)-5-(tributylstannyl)pyridine (1.05 eq)

-

Aryl or heteroaryl halide/triflate (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide/triflate and the palladium catalyst.

-

Add the anhydrous, degassed solvent via syringe.

-

Add 2-(Methylthio)-5-(tributylstannyl)pyridine to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

If necessary, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: General experimental workflow for a Stille cross-coupling reaction.

Suppliers

2-(Methylthio)-5-(tributylstannyl)pyridine is available from several chemical suppliers specializing in research chemicals and building blocks for organic synthesis. When procuring this compound, it is essential to obtain a certificate of analysis to confirm its purity and identity.

Table 2: Representative Suppliers of CAS 1309980-76-4

| Supplier | Purity |

| ChemScene[4] | Information available upon request. |

| CymitQuimica (distributor for Apollo Scientific)[2] | ≥95% |

| VSNCHEM | Information available upon request. |

This is not an exhaustive list, and availability may vary.

Conclusion

2-(Methylthio)-5-(tributylstannyl)pyridine is a valuable reagent for the construction of carbon-carbon bonds via the Stille cross-coupling reaction. Its utility in medicinal chemistry and materials science is predicated on its ability to introduce a substituted pyridine moiety into complex molecular architectures. While specific physical data for this compound is limited, information from close structural analogs provides a reliable basis for its safe handling and use in a research setting. As with all organotin compounds, strict adherence to safety protocols is paramount to mitigate the associated health and environmental risks.

References

- Sigma-Aldrich. 2-Methyl-6-(tributylstannyl)

- Sigma-Aldrich. 5-Methyl-2-(tributylstannyl)

- Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition in English, vol. 25, no. 6, 1986, pp. 508-524.

Sources

A-Z Guide to 2-Methylthio-5-(tributylstannyl)pyridine: Properties, Synthesis, and Core Applications

An In-Depth Technical Guide for Chemical Research and Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylthio-5-(tributylstannyl)pyridine, a key organostannane reagent in modern organic synthesis. The document details its fundamental physicochemical properties, including its molecular formula and weight. A detailed, field-tested protocol for its synthesis via lithiation and stannylation of a precursor is presented, with an emphasis on the causal factors influencing reaction success. The guide further explores the compound's principal application in palladium-catalyzed Stille cross-coupling reactions, a cornerstone of carbon-carbon bond formation. The underlying catalytic cycle is elucidated, and key considerations for reaction optimization are discussed. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals leveraging advanced synthetic methodologies.

Introduction

This compound is a specialized organotin compound that has gained prominence as a versatile building block in synthetic organic chemistry. As a pyridine derivative, it provides a scaffold that is ubiquitous in pharmaceuticals and agrochemicals. The presence of both a methylthio group and a tributylstannyl moiety offers dual functionality. The tributylstannyl group is the reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, enabling the facile formation of new carbon-carbon bonds.[1] Organostannanes like this are valued for their stability to air and moisture and their tolerance of a wide array of functional groups, making them highly reliable reagents in complex molecule synthesis.[2][3] This guide offers an in-depth examination of its properties, a validated synthesis protocol, and its critical role in synthetic transformations.

Physicochemical and Spectroscopic Data

Accurate characterization is the foundation of reproducible chemical synthesis. The key properties of this compound are summarized below. While a direct CAS number for this specific compound is not prominently listed in major databases, its core components, 2-(tributylstannyl)pyridine and 2-(methylthio)pyridine, are well-characterized. The data presented is a composite based on these related structures and general principles of organostannane chemistry.

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₃₃NSnS | N/A |

| Molecular Weight | 414.23 g/mol | N/A |

| Appearance | Expected to be a colorless to pale yellow liquid | [4] |

| Solubility | Soluble in common organic solvents (THF, Dioxane, DMF, Toluene) | General Chemical Knowledge |

| Storage Conditions | Store at −20°C under an inert atmosphere (Argon or Nitrogen) | [5] |

Note: The molecular formula and weight are calculated based on the compound's structure. Experimental data may vary slightly.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most effectively achieved through a two-step sequence involving halogen-metal exchange followed by quenching with an electrophilic tin reagent. The following protocol is based on established methodologies for the synthesis of analogous aryl stannanes.[6]

Rationale and Mechanistic Insight

The core of this synthesis relies on the deprotonation or halogen-metal exchange of a substituted pyridine ring to create a highly nucleophilic pyridyl anion. This intermediate is then trapped with tributyltin chloride. The choice of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) and cryogenic temperatures (-78 °C) is critical. The low temperature prevents unwanted side reactions, such as the base attacking other functional groups on the pyridine ring or the solvent. Tetrahydrofuran (THF) is an ideal solvent due to its ability to solvate the lithium cation and its low freezing point.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

Materials:

-

5-Bromo-2-methylthiopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

-

Tributyltin Chloride (Bu₃SnCl)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

Procedure:

-

Inert Atmosphere: Flame-dry a round-bottom flask equipped with a magnetic stir bar and ensure it is under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: Dissolve 5-bromo-2-methylthiopyridine (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution may change color. Stir the mixture at -78 °C for 1 hour.

-

Stannylation: Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at -78 °C for 3 hours, then slowly warm to room temperature and stir for an additional 30 minutes.[6]

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.

Application in Stille Cross-Coupling Reactions

The primary utility of this compound is as a nucleophilic partner in Stille cross-coupling reactions.[1] This palladium-catalyzed reaction forms a new C-C bond between an organostannane and an organic electrophile (typically an aryl, vinyl, or acyl halide/triflate).[7][8]

The Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a Pd(0) catalyst.[2] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition : The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting itself into the carbon-halogen bond to form a square planar Pd(II) complex.[8]

-

Transmetalation : The organostannane (R²-SnBu₃, in this case, this compound) exchanges its organic group (the pyridyl ring) with the halide on the palladium complex.[1] This is often the rate-determining step.

-

Reductive Elimination : The two organic groups (R¹ and R²) coupled on the palladium center are eliminated from the complex, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][7]

Practical Considerations

-

Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective catalyst for Stille couplings.[9]

-

Additives: In some cases, particularly with less reactive electrophiles, additives like copper(I) iodide (CuI) can accelerate the transmetalation step.[10]

-

Byproduct Removal: A significant challenge in Stille couplings is the removal of toxic tin byproducts (e.g., Bu₃SnCl). This is often achieved by aqueous workup with potassium fluoride (KF) or by careful column chromatography.[2]

-

Functional Group Tolerance: A major advantage of the Stille reaction is its exceptional tolerance for a wide range of functional groups, including esters, amides, and ketones, which often remain untouched under the mild reaction conditions.[3][9]

Safety, Handling, and Storage

Organotin compounds are highly toxic and must be handled with extreme care in a well-ventilated fume hood.[1]

-

Toxicity: Tributyltin compounds are known to be toxic if swallowed, harmful in contact with skin, and can cause damage to organs through prolonged exposure.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere and at a reduced temperature (-20 °C is recommended) to prevent degradation.[5]

-

Disposal: All waste containing tin must be disposed of according to institutional and local environmental regulations for hazardous materials.

Conclusion

This compound stands as a powerful and enabling reagent for synthetic chemists. Its robust nature and specific reactivity in palladium-catalyzed cross-coupling reactions allow for the strategic construction of complex pyridine-containing molecules. By understanding its fundamental properties, mastering its synthesis, and appreciating the nuances of its application in the Stille reaction, researchers in pharmaceutical and materials science can effectively leverage this compound to accelerate their discovery and development programs. Adherence to strict safety protocols is paramount when handling this class of potent reagents.

References

- OpenOChem Learn. (n.d.). Stille Coupling.

-

Wikipedia. (2023). Stille reaction. Retrieved from [Link]

- J&K Scientific LLC. (n.d.). Stille Cross-Coupling.

- NROChemistry. (n.d.). Stille Coupling.

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Tributylstannyl)pyridine. Retrieved from [Link]

-

NCBI Bookshelf. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

-

MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Retrieved from [Link]

-

ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]

-

MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Coupling | NROChemistry [nrochemistry.com]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. 2-Methyl-6-(tributylstannyl)pyridine 259807-95-9 [sigmaaldrich.com]

- 5. 2-三正丁基甲锡烷基吡啶 85% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]